

Spectroscopic Characterization of 6-Bromo-2-methoxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *6-Bromo-2-methoxynicotinic acid*

Cat. No.: *B1376889*

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **6-Bromo-2-methoxynicotinic acid** (CAS No. 1060806-62-3), a key building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not readily available in the public domain, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis.

Introduction: The Structural Significance of 6-Bromo-2-methoxynicotinic Acid

6-Bromo-2-methoxynicotinic acid, with the molecular formula $C_7H_6BrNO_3$ and a molecular weight of 232.03 g/mol, is a substituted pyridine derivative.^{[1][2]} The strategic placement of bromo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is a critical step in any synthetic workflow. This guide provides a foundational understanding of its spectral features, enabling researchers to confidently identify and utilize this compound.

Below is a diagram illustrating the molecular structure and numbering of **6-Bromo-2-methoxynicotinic acid**.

Caption: Molecular structure of **6-Bromo-2-methoxynicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **6-Bromo-2-methoxynicotinic acid**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the analysis of closely related compounds, such as Methyl 6-bromo-2-methoxynicotinate, and established substituent effects.[\[3\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Carboxylic Acid (-COOH)	12.0 - 13.0	Broad Singlet	-	1H
H4	8.10 - 8.20	Doublet	~8.0	1H
H5	7.40 - 7.50	Doublet	~8.0	1H
Methoxy (-OCH ₃)	3.90 - 4.00	Singlet	-	3H

Interpretation:

- Carboxylic Acid Proton: This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature.[\[4\]](#)
- Aromatic Protons (H4 and H5): The pyridine ring has two remaining protons. H4 is deshielded by the adjacent carboxylic acid group and the ring nitrogen, thus appearing at a lower field than H5. They will appear as doublets due to coupling to each other.
- Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the pyridine ring and the methoxy carbon. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring.[\[5\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	165 - 170
C2	160 - 165
C6	145 - 150
C4	140 - 145
C3	115 - 120
C5	110 - 115
-OCH ₃ (Methoxy)	50 - 55

Interpretation:

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 165-185 ppm range.
- **Aromatic Carbons:** The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C6) will be significantly downfield. The bromine atom on C6 will also contribute to its downfield shift.
- **Methoxy Carbon:** The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like **6-Bromo-2-methoxynicotinic acid** is as follows:

- Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.
- ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required to obtain a good signal-to-noise ratio.
- Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **6-Bromo-2-methoxynicotinic acid** is expected to be dominated by absorptions from the carboxylic acid, methoxy, and bromo-substituted pyridine moieties.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibrational Mode
Carboxylic Acid O-H	3300 - 2500 (broad)	O-H stretch
Aromatic C-H	3100 - 3000	C-H stretch
Aliphatic C-H (methoxy)	2950 - 2850	C-H stretch
Carboxylic Acid C=O	1725 - 1700	C=O stretch
Aromatic C=C and C=N	1600 - 1450	Ring stretching
Carboxylic Acid C-O	1320 - 1210	C-O stretch
Methoxy C-O	1250 - 1000	C-O stretch
C-Br	600 - 500	C-Br stretch

Interpretation:

- O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6]
- C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[7]
- C-O Stretches: The spectrum will also show C-O stretching bands for the carboxylic acid and the methoxy group.
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
- C-Br Stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

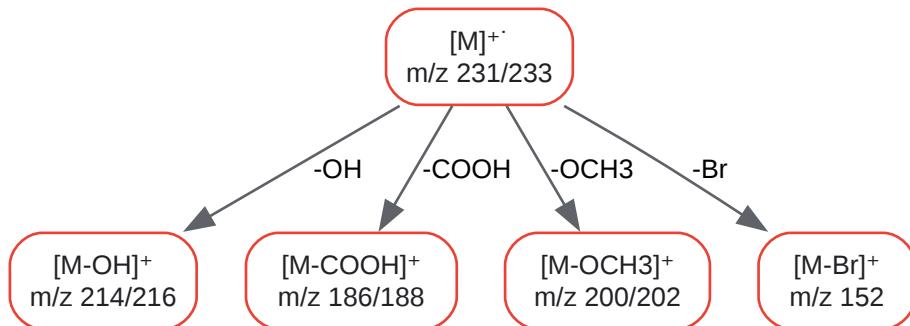
Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **6-Bromo-2-methoxynicotinic acid**, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $M+2$).^[8] For $C_7H_6^{79}BrNO_3$, the expected m/z is 230.95, and for $C_7H_6^{81}BrNO_3$, it is 232.95.
- Key Fragment Ions:
 - Loss of -OH ($M-17$): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.
 - Loss of -COOH ($M-45$): Loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway.
 - Loss of -OCH₃ ($M-31$): Cleavage of the methoxy group is another expected fragmentation.
 - Loss of Br ($M-79/81$): The bromine atom can also be lost as a radical.



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Caption: Predicted major fragmentation pathways for **6-Bromo-2-methoxynicotinic acid**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **6-Bromo-2-methoxynicotinic acid**. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental principles and data from closely related structures. This information serves as a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development activities.

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